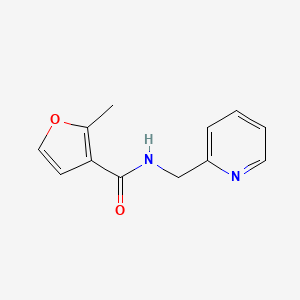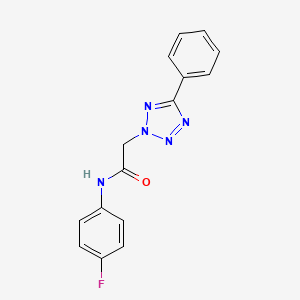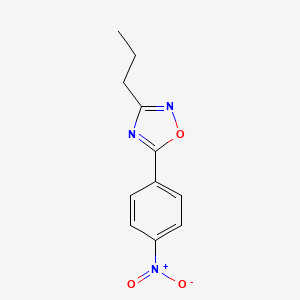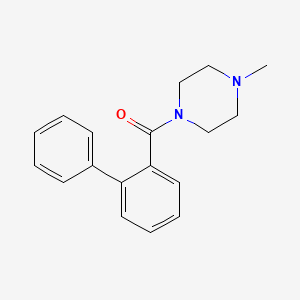
N-(4-bromophenyl)-3-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-cyclohexylpropanamide, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCP belongs to the class of compounds known as amides and is synthesized using a specific method.
作用機序
The exact mechanism of action of N-(4-bromophenyl)-3-cyclohexylpropanamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-3-cyclohexylpropanamide acts on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood regulation, and immune function. N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to interact with CB2 receptors, which are mainly expressed in immune cells and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-bromophenyl)-3-cyclohexylpropanamide has also been found to have neuroprotective effects and can protect against neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have antitumor effects and can induce apoptosis in cancer cells.
実験室実験の利点と制限
N-(4-bromophenyl)-3-cyclohexylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. Moreover, N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have low toxicity and can be used at relatively high concentrations without causing adverse effects. However, N-(4-bromophenyl)-3-cyclohexylpropanamide has some limitations for lab experiments. It is not very soluble in water and may require the use of organic solvents for its preparation. Moreover, the exact mechanism of action of N-(4-bromophenyl)-3-cyclohexylpropanamide is not fully understood, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(4-bromophenyl)-3-cyclohexylpropanamide. First, further studies are needed to elucidate the exact mechanism of action of N-(4-bromophenyl)-3-cyclohexylpropanamide and its interaction with the endocannabinoid system. Moreover, more studies are needed to explore the potential therapeutic applications of N-(4-bromophenyl)-3-cyclohexylpropanamide in various fields, including pain management, neuroprotection, and cancer treatment. Furthermore, the development of new synthetic methods for N-(4-bromophenyl)-3-cyclohexylpropanamide and its analogs may lead to the discovery of new compounds with improved therapeutic properties.
合成法
The synthesis of N-(4-bromophenyl)-3-cyclohexylpropanamide involves the reaction of 4-bromobenzoyl chloride with cyclohexylamine in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(4-bromophenyl)-3-cyclohexylpropanamide.
科学的研究の応用
N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. N-(4-bromophenyl)-3-cyclohexylpropanamide has also been found to have anxiolytic and antidepressant effects in animal models. Moreover, N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have antitumor properties and can induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-bromophenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVXHNOTCDACIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-cyclohexylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)



![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)


![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)



